tert-butylN-(5-methyl-1,3-oxazol-4-yl)carbamate

Description

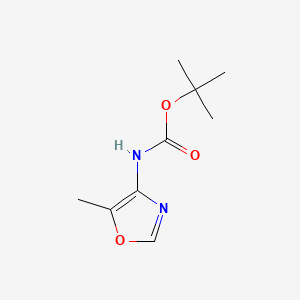

tert-butyl N-(5-methyl-1,3-oxazol-4-yl)carbamate is a carbamate derivative featuring a 1,3-oxazole heterocycle substituted with a methyl group at the 5-position and a tert-butyl carbamate group at the 4-position. This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors that recognize heteroaromatic motifs. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective deprotection during multi-step syntheses. The 1,3-oxazole core contributes to planar aromaticity, facilitating π-π stacking interactions in drug-receptor binding .

Properties

Molecular Formula |

C9H14N2O3 |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

tert-butyl N-(5-methyl-1,3-oxazol-4-yl)carbamate |

InChI |

InChI=1S/C9H14N2O3/c1-6-7(10-5-13-6)11-8(12)14-9(2,3)4/h5H,1-4H3,(H,11,12) |

InChI Key |

IBJKXGFHOGNYBN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CO1)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butylN-(5-methyl-1,3-oxazol-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 5-methyl-1,3-oxazole-4-carboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

tert-butylN-(5-methyl-1,3-oxazol-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-butylN-(5-methyl-1,3-oxazol-4-yl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butylN-(5-methyl-1,3-oxazol-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxazole/Thiazole Core

tert-butyl N-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate (CAS: EN300-743912)

- Structure : Differs by a 2-(difluoromethyl) group instead of 5-methyl on the 1,3-oxazole ring.

- Properties : Higher molecular weight (234.20 g/mol) due to fluorine substitution. The difluoromethyl group enhances lipophilicity (predicted logP ~1.8) and metabolic stability compared to the parent compound .

- Applications : Fluorinated analogs are prioritized in drug design for improved bioavailability and target affinity.

- tert-butyl N-(4-bromo-5-chloro-1,3-thiazol-2-yl)carbamate (CAS: 1064678-19-8) Structure: Replaces oxazole with a thiazole ring (sulfur at position 1) and adds bromo/chloro substituents. Properties: Higher molecular weight (327.62 g/mol) and polar surface area (PSA: 65.5 Ų) due to halogens and sulfur. Applications: Halogenated thiazoles are common in kinase inhibitors and agrochemicals.

- tert-butyl N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)carbamate (CAS: 1384595-91-8) Structure: Features a 1,2-oxazole (isoxazole) ring with 5-cyclopropyl and 3-methyl groups. Properties: The isoxazole ring reduces aromaticity compared to 1,3-oxazole, altering electronic properties.

Heterocycle Replacement and Functionalization

tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate (CAS: 1956437-61-8)

- Structure : Oxadiazole replaces oxazole, with a trifluoromethyl group and chiral ethyl side chain.

- Properties : The oxadiazole’s electron-deficient nature enhances electrophilic reactivity. Trifluoromethyl boosts lipophilicity (logP ~3.1) and resistance to oxidative metabolism .

- Applications : Oxadiazoles are prevalent in protease inhibitors and antimicrobial agents.

tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate

- Structure : Propargyl-linked pyrazole instead of oxazole.

- Properties : The alkyne spacer enables click chemistry modifications. Pyrazole’s dual nitrogen atoms enhance solubility (PSA: 75.8 Ų) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.